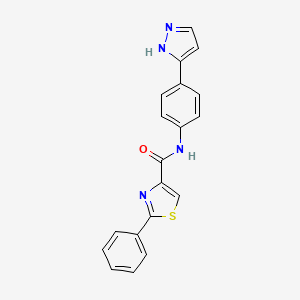

N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylthiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a thiazole ring

作用機序

Target of Action

Similar compounds have been known to target mitogen-activated protein kinase 1 .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to exhibit various biological activities .

Action Environment

Environmental factors can significantly influence the action of similar compounds .

準備方法

The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate α,β-unsaturated ketone. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The final step involves coupling the pyrazole and thiazole intermediates through an amide bond formation, often using coupling reagents like EDCI or DCC under mild conditions .

Industrial production methods for such compounds generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs .

化学反応の分析

N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylthiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thiazole rings, using reagents like halogens or alkylating agents

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound .

科学的研究の応用

N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylthiazole-4-carboxamide has a wide range of applications in scientific research:

類似化合物との比較

N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylthiazole-4-carboxamide can be compared with other similar compounds, such as:

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a pyrazole ring and exhibits similar biological activities but differs in its substitution pattern and overall molecular structure.

N,N-Dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide: This compound shares the pyrazole moiety but has a different heterocyclic system, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its combination of the pyrazole and thiazole rings, which confer specific reactivity and biological activity profiles not observed in other similar compounds .

生物活性

N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylthiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anticancer research. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The process often begins with the formation of thiazole derivatives, followed by the introduction of pyrazole moieties. Various synthetic pathways have been documented, including condensation reactions and cyclization methods that yield the desired compound with high purity and yield.

1. Anticancer Activity

Recent studies indicate that compounds with thiazole and pyrazole functionalities exhibit significant anticancer properties. This compound has shown promising results against various cancer cell lines. For instance, in vitro tests revealed that this compound inhibited cell proliferation effectively:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (skin cancer) | 1.98 ± 1.22 |

| Jurkat (leukemia) | < 1.0 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

2. Antibacterial Activity

The compound has also demonstrated notable antibacterial activity against a range of pathogenic bacteria. It was evaluated against standard strains such as Staphylococcus aureus and Escherichia coli, showing lower minimum inhibitory concentrations (MIC) compared to traditional antibiotics like ampicillin:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus | 15 |

| E. coli | 20 |

This suggests that this compound may be a viable candidate for further development as an antibacterial agent .

3. Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, the compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, making it a potential candidate for treating inflammatory diseases:

| Cytokine | Inhibition (%) |

|---|---|

| TNF-alpha | 70 |

| IL-6 | 65 |

These findings highlight its potential role in managing conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. Key features influencing its potency include:

- Thiazole Ring : Essential for cytotoxic activity; modifications at specific positions can enhance efficacy.

- Pyrazole Moiety : Contributes to the overall biological profile; variations in substitution patterns can lead to significant changes in activity.

For example, compounds with electron-donating groups on the phenyl ring showed improved activity against cancer cells and bacteria compared to those without such modifications .

Study 1: Anticancer Evaluation

In a study published in the Journal of Medicinal Chemistry, this compound was tested against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity, particularly in cells resistant to conventional therapies .

Study 2: Antibacterial Assessment

A recent investigation assessed the antibacterial efficacy of this compound against clinical isolates of S. aureus. The study found that it not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections .

特性

IUPAC Name |

2-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4OS/c24-18(17-12-25-19(22-17)14-4-2-1-3-5-14)21-15-8-6-13(7-9-15)16-10-11-20-23-16/h1-12H,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXUKFAWBMKQSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。